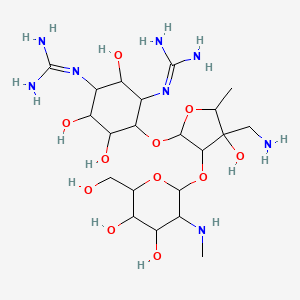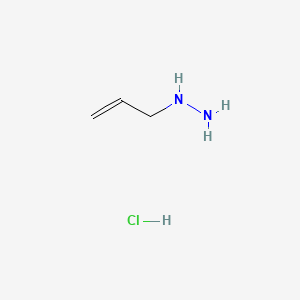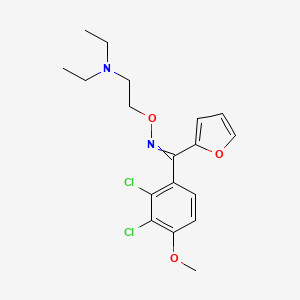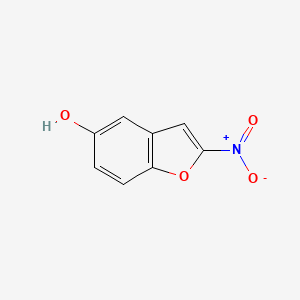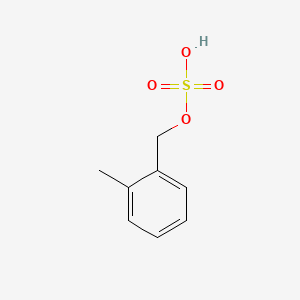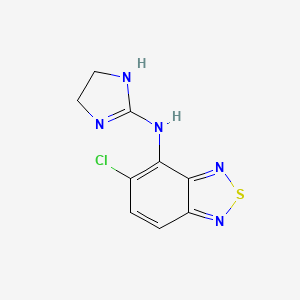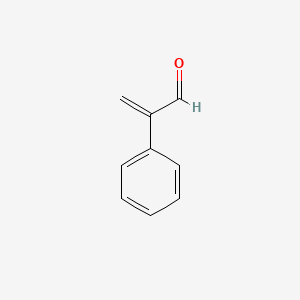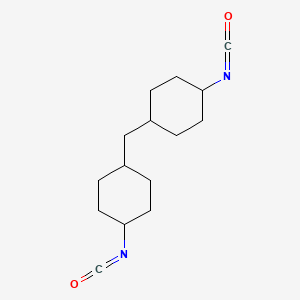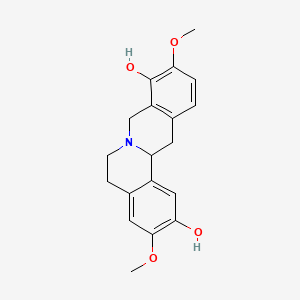
Isomintlactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isomintlactone is a naturally occurring compound found in peppermint oilThis compound is known for its interesting odoriferous properties and is one of the key components contributing to the aroma of peppermint oil .
Wirkmechanismus
- By binding to the mineralocorticoid receptors (MR) at the distal tubules and collecting ducts in the kidneys, Isomintlactone acts as an aldosterone antagonist . This means it competes with aldosterone for binding to these receptors .
- This compound’s interaction with MR leads to several changes:
- Vascular effects : Aldosterone contributes to vascular stiffness and remodeling. By blocking its effects, this compound may help reduce vascular damage and inflammation .
Target of Action
Mode of Action
Vorbereitungsmethoden
Isomintlactone can be synthesized through several methods. One common synthetic route involves the reaction of (3R)-3-methylcyclohexanone with tributylamine and titanium tetrachloride in dichloromethane at -78°C, followed by the addition of pyruvic aldehyde dimethyl acetal in dichloromethane at 20°C for 14 hours . Another method involves the synthesis from methylglyoxal 1,1-dimethyl acetal and (+)-3-methylcyclohexanone . Industrial production methods typically involve the extraction and purification of this compound from peppermint oil, where it is present in trace amounts .
Analyse Chemischer Reaktionen
Isomintlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide, hydrochloric acid, and ether . For example, the isolated this compound can be refluxed with ethanolic potassium hydroxide, followed by dilution with water and extraction with ether . Major products formed from these reactions include hydroxylactones and other derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Isomintlactone has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of lactones. In biology, it is studied for its odoriferous properties and its role in the flavor profile of peppermint oil . In medicine, this compound and its derivatives are investigated for their potential antifungal and antifeedant properties . In the industry, it is used in the formulation of fragrances and flavoring agents .
Vergleich Mit ähnlichen Verbindungen
Isomintlactone is similar to other compounds in the benzofuran class, such as mintlactone and wine lactone . These compounds share similar structural features and odoriferous properties. this compound is unique in its specific aroma profile and its presence in peppermint oil . Other similar compounds include menthofurolactone diastereomers, which also contribute to the aroma of peppermint oil .
Eigenschaften
CAS-Nummer |
13341-72-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChI-Schlüssel |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Isomerische SMILES |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
Kanonische SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Dichte |
1.058-1.063 |
melting_point |
77-79°C |
Key on ui other cas no. |
13341-72-5 75684-66-1 |
Physikalische Beschreibung |
Liquid; herbaceous minty aroma |
Piktogramme |
Irritant |
Löslichkeit |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Synonyme |
isomintlactone mintlactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


